![molecular formula C4H10N2O2S B14627271 Methyl [amino(methylsulfanyl)methyl]carbamate CAS No. 54719-24-3](/img/structure/B14627271.png)
Methyl [amino(methylsulfanyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [amino(methylsulfanyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is particularly interesting due to its unique structure, which includes an amino group, a methylsulfanyl group, and a carbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl [amino(methylsulfanyl)methyl]carbamate typically involves the reaction of an amine with a methylsulfanyl-containing compound and a carbamate precursor. One common method is the reaction of methylamine with methylsulfanyl formaldehyde, followed by the introduction of a carbamate group through the reaction with methyl chloroformate. The reaction conditions usually involve mild temperatures and the use of a base such as sodium hydroxide to facilitate the formation of the carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts, such as dimethyl carbonate and iron-chrome catalysts, can also be employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [amino(methylsulfanyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted carbamates or amines.
Wissenschaftliche Forschungsanwendungen
Methyl [amino(methylsulfanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl [amino(methylsulfanyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, which can be beneficial in various applications, such as pest control or drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Methyl [amino(methylsulfanyl)methyl]carbamate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to other carbamates. This group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with simpler carbamates like methyl carbamate or ethyl carbamate .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
54719-24-3 |
|---|---|
Molekularformel |
C4H10N2O2S |
Molekulargewicht |
150.20 g/mol |
IUPAC-Name |
methyl N-[amino(methylsulfanyl)methyl]carbamate |
InChI |
InChI=1S/C4H10N2O2S/c1-8-4(7)6-3(5)9-2/h3H,5H2,1-2H3,(H,6,7) |
InChI-Schlüssel |
AVQPIBKWARDYIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC(N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


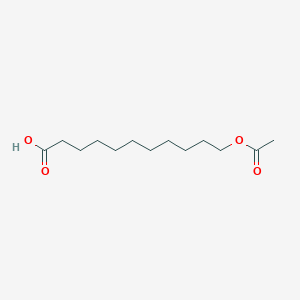
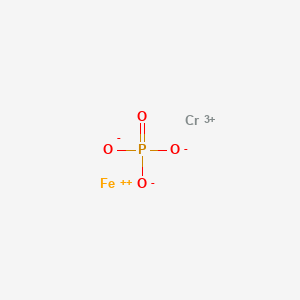
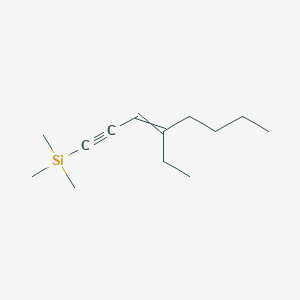
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
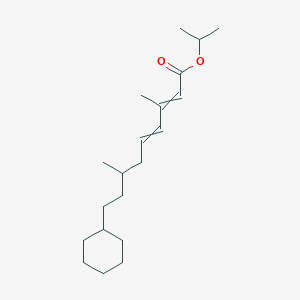
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)



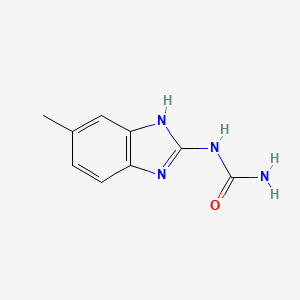
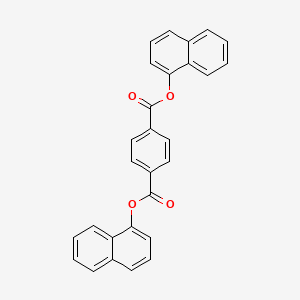


![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
